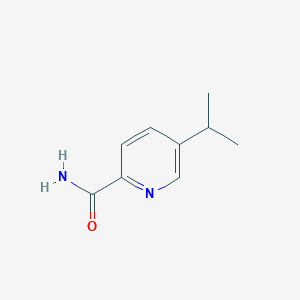

5-Isopropylpicolinamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20970-84-7 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5-propan-2-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C9H12N2O/c1-6(2)7-3-4-8(9(10)12)11-5-7/h3-6H,1-2H3,(H2,10,12) |

InChI Key |

OPQDFANFZNZBBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Isopropylpicolinamide and Analogues

Established Synthetic Routes to Picolinamide (B142947) Core Structures

The construction of the picolinamide core is a fundamental step in the synthesis of 5-isopropylpicolinamide. Various methods have been established to access this heterocyclic amide structure.

One common approach involves the Ritter reaction , which can be used to synthesize picolinamides from 2-cyanopyridine (B140075) and various alcohols or alkenes. researchgate.net This method is valued for its operational simplicity and the use of inexpensive reagents. researchgate.net

Another versatile method is the palladium-catalyzed picolinamide-directed C-H activation . This strategy allows for the site-selective construction of C-C bonds, enabling the introduction of various functional groups onto the pyridine (B92270) ring. researchgate.net For instance, this has been applied to the synthesis of cyclophane-braced peptide macrocycles through intramolecular arylation. researchgate.net

The Hantzsch thiazole (B1198619) synthesis combined with cross-coupling reactions provides another route. d-nb.info This strategy has been used to build and connect thiazolyl moieties to a picolinamide precursor. d-nb.info The picolinamide itself can be readily prepared from the corresponding ester by treatment with ammonia. d-nb.info

Furthermore, the picolinamide core can be derived from isonicotinamides. nih.gov Structure-activity relationship studies have shown that repositioning a nitrogen atom can convert an isonicotinamide (B137802) into a highly potent and selective picolinamide antibacterial agent. nih.gov

A reductionist approach has also been employed, truncating more complex bicyclic structures to a simpler picolinamide scaffold. acs.org This strategy aims to improve properties like CNS penetration while maintaining biological activity. acs.orgnih.gov The synthesis often starts from commercially available substituted pyridines, which undergo a series of reactions including Suzuki coupling, hydrolysis, triflation, cyanation, and finally, amide formation. acs.orgnih.gov

Specific Strategies for Incorporating Isopropyl Moieties at the 5-Position

The introduction of an isopropyl group at the 5-position of the picolinamide ring requires specific synthetic tactics, often involving the synthesis of a pre-functionalized precursor followed by derivatization.

Precursor Synthesis and Derivatization Approaches

A key precursor for the synthesis of this compound is 5-isopropylpicolinaldehyde (B163355) . This intermediate can be synthesized through various methods. One such method is the lithiation of 5-isopropylpyridine with lithium diisopropylamide (LDA) followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group. Another approach involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of a pyridine boronic ester with an isopropyl-containing coupling partner.

Once the 5-isopropylpicolinaldehyde is obtained, it can be converted to this compound. A common method is the oxidation of the aldehyde to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO4), followed by an amide coupling reaction.

Alternatively, a sequential approach involving reductive amination of a precursor followed by oxidation has been explored. For example, this compound can undergo reductive amination to form 5-isopropylpicolinylamine, which is then oxidized to the aldehyde.

Optimization of Reaction Conditions and Selectivity

The efficiency and selectivity of these synthetic steps are highly dependent on the reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, solvent, and temperature is crucial for achieving high yields. Similarly, for the Vilsmeier-Haack formylation to produce 5-isopropylpicolinaldehyde, the reaction of phosphoryl chloride (POCl₃) with DMF generates the electrophilic chloroiminium ion, and the subsequent electrophilic attack on the pyridine ring is a key step where conditions need to be controlled.

The use of directing groups can significantly influence the regioselectivity of C-H functionalization reactions on the pyridine ring, ensuring the desired substitution pattern. snnu.edu.cnnih.gov For example, the picolinamide group itself can act as a directing group in palladium-catalyzed reactions. snnu.edu.cn

Synthesis of Functionalized this compound Derivatives for Further Elaboration

To explore structure-activity relationships and develop new compounds, functionalized derivatives of this compound are often synthesized. This involves the introduction of various substituents, such as ethynyl (B1212043) and halogen groups, and employing modular synthetic strategies.

Introduction of Ethynyl and Halogen Substituents

The introduction of an ethynyl group onto the picolinamide scaffold can be achieved through Sonogashira coupling of a halogenated picolinamide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The synthesis of 6-ethynyl-N-isopropylpicolinamide has been reported following established literature procedures. researchgate.netrsc.org

Halogen substituents can be introduced at various positions of the picolinamide ring using different halogenating agents. The choice of reagent and reaction conditions determines the position and degree of halogenation. For instance, less reactive directing groups like 5-chloro-8-aminoquinoline have been used to avoid unwanted electrophilic aromatic substitution on the directing group itself during halogenation. snnu.edu.cn The presence of halogen atoms can significantly influence the crystal packing and intermolecular interactions of the resulting molecules. nih.gov

The supramolecular similarity between ethynyl and halogen groups has been noted, suggesting that they can sometimes be interchanged without causing major changes in the crystal packing, which is a useful concept in crystal engineering. ias.ac.in

Modular Synthesis and Fragment Coupling Strategies

Modular synthesis offers a flexible and efficient approach to generate a library of diverse compounds from a common intermediate. chemrxiv.orggoogle.com This strategy involves the synthesis of building blocks that can be assembled in various combinations. For example, a modular platform has been developed for the elaboration of 2D fragment hits into 3D lead-like compounds using bifunctional building blocks. chemrxiv.org

Fragment coupling strategies are employed to connect different molecular fragments to build more complex structures. nih.gov This is particularly useful in the synthesis of natural products and other complex molecules. nih.gov Palladium-catalyzed cross-coupling reactions are a cornerstone of fragment coupling, allowing for the formation of C-C and C-heteroatom bonds between different fragments. acs.org For instance, a modular synthesis of 6-substituted pyridin-3-yl C-nucleosides was developed using a Heck reaction to couple a protected glycal with 2-chloro-5-iodopyridine, followed by further palladium-catalyzed cross-coupling reactions. acs.org

These modular and fragment-based approaches provide a powerful toolkit for the rapid generation and optimization of this compound analogues for various applications.

Advanced Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.netrsc.orghmdb.cachemistrysteps.com

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of 5-Isopropylpicolinamide provides crucial information about the number, environment, and connectivity of protons in the molecule. The signals in the aromatic region are characteristic of the substituted pyridine (B92270) ring. The protons on the isopropyl group give rise to distinct signals in the aliphatic region. The chemical shifts (δ) are influenced by the electronic effects of the amide and isopropyl substituents on the pyridine ring. chemistrysteps.com The amide protons (CONH₂) typically appear as a broad signal due to quadrupole effects and chemical exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-3 | 7.8 - 8.2 | Doublet (d) | 1H |

| Pyridine H-4 | 7.5 - 7.9 | Doublet of doublets (dd) | 1H |

| Pyridine H-6 | 8.4 - 8.8 | Singlet (s) or narrow doublet | 1H |

| Isopropyl CH | 2.8 - 3.2 | Septet | 1H |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet (d) | 6H |

| Amide NH₂ | 7.0 - 8.5 | Broad singlet (br s) | 2H |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions. chemistrysteps.comwashington.edu

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. weebly.comlibretexts.org The carbonyl carbon of the amide group is typically observed at the downfield end of the spectrum (160-180 ppm). libretexts.org The sp²-hybridized carbons of the pyridine ring resonate in the aromatic region (120-160 ppm), while the sp³-hybridized carbons of the isopropyl group appear in the upfield region. weebly.comlibretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 175 |

| Pyridine C-2 | 148 - 155 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-5 | 140 - 150 |

| Pyridine C-6 | 145 - 152 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | 20 - 25 |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions. weebly.comlibretexts.org

To understand the behavior of this compound in solution, advanced NMR techniques can be employed.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. DOSY can be used to confirm the presence of a single species in solution and to study intermolecular interactions. researchgate.net

Variable-Temperature NMR (VT-NMR): VT-NMR studies can provide information on dynamic processes, such as conformational changes or restricted rotation around single bonds. semanticscholar.org For this compound, VT-NMR could be used to investigate the rotation around the C-C bond connecting the isopropyl group to the pyridine ring and the rotation around the C-C(O) bond of the amide group.

Mass Spectrometry (MS) for Molecular Confirmationresearchgate.netrsc.orghmdb.cachemistrysteps.com

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of a compound.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. uvic.ca In the positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. rsc.org

Interactive Data Table: Expected ESI-MS Data for this compound (C₉H₁₂N₂O)

| Ion | Calculated m/z |

| [M+H]⁺ | 165.1028 |

| [M+Na]⁺ | 187.0847 |

Note: The calculated m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Characterizationrsc.orgnih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description of Vibration |

| N-H (Amide) | 3100 - 3500 | Stretching (often two bands for -NH₂) specac.com |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Amide I) | 1650 - 1690 | Stretching specac.comnih.gov |

| C=C, C=N (Aromatic) | 1400 - 1600 | Ring stretching |

| N-H (Amide II) | 1550 - 1640 | Bending nih.gov |

| C-N (Amide) | 1200 - 1400 | Stretching |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions, such as hydrogen bonding. wiley.comspecac.com

X-ray Crystallography for Solid-State Molecular Architecture

Despite a comprehensive search of scientific literature and crystallographic databases, specific X-ray crystallography data for the solid-state molecular architecture of this compound could not be located. Published crystal structures providing detailed atomic coordinates, bond lengths, and bond angles for this specific compound are not available in the public domain at this time.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method, had the data been available, would have provided invaluable insights into the molecular geometry of this compound. Key parameters obtained from such an analysis typically include:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) describe the size and shape of the repeating unit in the crystal.

Atomic Coordinates: These specify the exact position of each atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, which are crucial for confirming the molecular structure and understanding its electronic properties.

Intermolecular Interactions: Details of non-covalent interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together in the solid state.

Without experimental data from a single-crystal X-ray diffraction study of this compound, a definitive description of its solid-state architecture and the creation of corresponding data tables is not possible.

Computational and Theoretical Investigations of 5 Isopropylpicolinamide

Quantum Chemical Studies (QCS) and Density Functional Theory (DFT) Applications

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are powerful tools for understanding the electronic and structural properties of molecules. ias.ac.inmtu.eduresearchgate.netsbfisica.org.brrsc.orgarxiv.org These methods have been applied to 5-Isopropylpicolinamide to explore its fundamental characteristics.

Geometry Optimization and Conformation Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure. qcware.com This analysis is crucial for understanding the molecule's shape and the spatial relationship between its constituent atoms. tau.ac.il For this compound, these calculations reveal the most probable bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structure. conflex.net

Conformational analysis further explores the different spatial arrangements, or conformers, that a molecule can adopt due to the rotation around its single bonds. tau.ac.ilethz.ch For this compound, this would involve investigating the rotational barriers and energy differences between various orientations of the isopropyl and picolinamide (B142947) groups. The results of such analyses can identify the most stable conformer(s) under different conditions. conflex.netarxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. numberanalytics.comwikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.orgossila.comschrodinger.com A smaller gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. wikipedia.orgnih.govmdpi.com For this compound, the analysis of its FMOs and the magnitude of the HOMO-LUMO gap provide insights into its kinetic stability and potential for participating in chemical reactions. researchgate.nettaylorfrancis.comresearchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.dechemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. researchgate.netresearchgate.net

For this compound, an MEP map would reveal regions of negative potential (electron-rich areas, typically associated with lone pairs on oxygen and nitrogen atoms) and positive potential (electron-poor areas, often around hydrogen atoms). sobereva.com These maps are invaluable for predicting how the molecule will interact with other charged or polar species, including electrophiles and nucleophiles. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu

This analysis for this compound would quantify the electron density in each bond and lone pair, and reveal important information about hyperconjugative interactions, which are stabilizing delocalizations of electrons from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.netuni-rostock.de These interactions play a significant role in determining the molecule's stability and conformation.

Table 2: Insights from Natural Bond Orbital Analysis

| NBO Feature | Information Provided | Relevance to this compound |

|---|---|---|

| Bonding Orbitals | Describes the nature and polarization of chemical bonds. | Elucidates the covalent structure and bond strengths. |

| Lone Pair Orbitals | Shows the location and hybridization of non-bonding electron pairs. | Identifies sites of potential nucleophilic attack. |

| Donor-Acceptor Interactions | Quantifies stabilizing hyperconjugative interactions. | Explains conformational preferences and electronic delocalization. |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are methods used to characterize the nature of chemical bonds and weaker interactions within and between molecules. up.ac.zascirp.org QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. nih.gov

NCI analysis is particularly useful for visualizing and characterizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. researchgate.netuniovi.esresearchgate.net For this compound, these analyses would provide a detailed understanding of the intramolecular forces that influence its structure and stability.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. ebsco.commdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, stability, and interactions with the environment. mdpi.comnih.govnih.gov

For this compound, MD simulations could be used to explore its conformational landscape in different solvents, its flexibility, and its potential interactions with biological macromolecules. These simulations are crucial for bridging the gap between the static, gas-phase picture provided by many quantum chemical calculations and the dynamic reality of the molecule in a condensed phase.

Conformational Sampling and Conformational Landscapes

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of a molecule and its various energy states. libretexts.orgchemistrysteps.com For this compound, this involves exploring the different spatial arrangements of its atoms that arise from rotation around its single bonds. chemistrysteps.com The resulting conformers, or conformations, represent different energy levels of the molecule. libretexts.orgchemistrysteps.com

Computational methods, such as molecular mechanics calculations, are employed to determine the conformational free energies of molecules like this compound. nih.gov These calculations help in understanding the relative stabilities of different conformers. libretexts.org The collection of all possible conformations and their corresponding energies constitutes the conformational landscape. This landscape is crucial for predicting the most likely shapes the molecule will adopt in different environments.

The stability of each conformation is influenced by several factors, including torsional strain, which arises from the repulsion between bonding electrons of adjacent atoms, and steric interactions, which occur when bulky groups come into close proximity. libretexts.org By analyzing the conformational landscape, researchers can identify the low-energy, and therefore more stable, conformations of this compound.

Intermolecular Interaction Dynamics through Computational Modeling

Computational modeling is a powerful tool for investigating the dynamic interplay of intermolecular forces. nih.govrsc.orgrsc.org These forces, which include hydrogen bonds and van der Waals interactions, govern how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. rsc.org

Molecular dynamics (MD) simulations, a key computational technique, can be used to model the movement of atoms and molecules over time. nih.gov These simulations provide a detailed picture of how intermolecular interactions are formed, broken, and rearranged, offering insights into the dynamics of these processes. rsc.org For instance, MD simulations can reveal the influence of different types of interactions, such as dipolar and hydrogen bonding, on the local environment of the molecule. nih.gov

The strength and nature of these intermolecular interactions are critical in determining the physical and chemical properties of this compound and its behavior in solution. nih.gov Understanding these dynamics is essential for predicting how the molecule will behave in a complex biological system.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. semanticscholar.org This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. semanticscholar.orgdergipark.org.trmdpi.com

The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the fit using a scoring function. This function estimates the binding affinity, or the strength of the interaction, between the ligand and the target. semanticscholar.org The results of molecular docking can provide valuable information about the potential biological activity of a compound. tbzmed.ac.ir

Table 1: Key Aspects of Molecular Docking Studies

| Aspect | Description |

| Ligand Preparation | The three-dimensional structure of this compound is generated and optimized. |

| Receptor Preparation | The structure of the target protein is obtained, often from a database like the Protein Data Bank. Water molecules and other non-essential components may be removed. tbzmed.ac.ir |

| Docking Algorithm | An algorithm is used to explore different possible binding poses of the ligand within the receptor's active site. |

| Scoring Function | A mathematical function is used to rank the different poses based on their predicted binding affinity. semanticscholar.org |

Binding Site Analysis and Ligand-Target Recognition Modeling

A crucial step in drug design is the identification and characterization of binding sites on target proteins. nih.gov Computational tools can be used to locate and analyze these pockets on the protein surface. nih.govnih.gov Binding sites are typically concave regions that can accommodate a small molecule and are often characterized by specific topological and physicochemical properties. nih.gov

Once a binding site is identified, ligand-target recognition modeling aims to understand how a ligand like this compound specifically interacts with it. harvard.edu This involves analyzing the shape complementarity and the chemical interactions between the ligand and the amino acid residues of the binding site. plos.org The goal is to build a model that accurately represents how the ligand is recognized and bound by the target. nih.gov

The analysis of binding sites often involves examining their hydrophobicity, as many small molecules prefer to bind in hydrophobic pockets. nih.gov The size and shape of the binding site are also critical factors that determine which ligands can bind effectively. plos.org

Prediction of Interaction Modes and Key Contact Residues

Molecular docking and other computational methods can predict the specific way in which a ligand binds to its target, known as the interaction mode. semanticscholar.orgarxiv.org This includes identifying the key amino acid residues in the binding site that form important contacts with the ligand. nih.gov

These key contacts can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com Identifying these residues is essential for understanding the basis of molecular recognition and for designing more potent and selective ligands. nih.gov For example, knowing which residues are critical for binding allows for targeted modifications of the ligand to improve its interaction with the protein.

Table 2: Common Types of Ligand-Target Interactions

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules that have a net electric charge. |

By predicting these interaction modes and key contact residues, researchers can gain a detailed understanding of the molecular basis of this compound's potential biological activity. This knowledge is invaluable for guiding further experimental studies and for the rational design of new and improved molecules.

Coordination Chemistry of 5 Isopropylpicolinamide As a Ligand

Ligand Design Principles for Metal Coordination

No information is available in the public scientific literature regarding the specific design principles of 5-isopropylpicolinamide as a ligand for metal coordination.

Formation of Metal Complexes with this compound

There are no published studies on the formation of metal complexes with this compound.

Transition Metal Complexation

No data has been found on the complexation of this compound with transition metals.

Lanthanide Complexation and Luminescent Properties of Complexes

There is no available research on the complexation of this compound with lanthanide metals or the luminescent properties of any such potential complexes.

Coordination Modes and Geometries

Without experimental data such as X-ray crystallography, the coordination modes and resulting geometries of this compound complexes cannot be determined.

Mechanistic Studies of Ligand-Metal Interactions in Catalytic Systems

No mechanistic studies involving this compound in catalytic systems have been reported in the literature.

Structure Activity Relationship Sar Methodologies in a Chemical Context

Computational Approaches to SAR Analysis for Picolinamide (B142947) Derivatives

In modern drug discovery, computational methods are indispensable for analyzing the SAR of compound libraries, including picolinamide derivatives. dovepress.com These in silico techniques provide insights into the molecular interactions governing biological activity, thereby guiding the design of more potent and selective molecules.

One of the most widely used computational approaches is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor's binding site. researchgate.netmdpi.com For picolinamide derivatives, docking studies have been employed to simulate their interaction with various biological targets, such as enzymes and receptors. nih.govuran.ua These simulations help identify key interactions, like hydrogen bonds and hydrophobic contacts, between the picolinamide scaffold and the amino acid residues of the target protein. mdpi.com

Another powerful set of techniques are the three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govnih.gov These methods build statistical models that correlate the 3D properties of a series of molecules with their known biological activities. researchgate.netrsc.org For a series of picolinamide analogs, a 3D-QSAR model can generate contour maps that visualize regions where certain properties are predicted to influence activity. mdpi.com For example, a CoMFA map might indicate that a bulky, sterically favorable group at a specific position on the picolinamide ring would enhance binding affinity. nih.gov

These computational tools allow for the systematic exploration of SAR, enabling researchers to prioritize the synthesis of compounds with a higher probability of success and to understand the complex interplay of steric, electronic, and hydrophobic factors that drive molecular recognition. dovepress.com

Correlation of Structural Modifications with Predicted Intermolecular Binding Affinities (Computational)

Computational SAR studies allow for the prediction of how specific structural changes to a parent molecule, like a picolinamide, will affect its binding affinity to a target. By modifying substituents at various positions on the picolinamide scaffold and calculating the predicted binding energy or inhibitory concentration (IC50), a quantitative correlation can be established.

For instance, SAR investigations on picolinamide derivatives have revealed that the nature and position of substituents markedly influence their activity. nih.govresearchgate.netnih.gov Modifications to the phenyl ring or the pyridine (B92270) core can lead to significant changes in biological potency. nih.govnih.gov The introduction of different functional groups alters the molecule's electronic distribution, hydrophobicity, and steric profile, which in turn affects its interaction with the binding site. researchgate.netashp.org

The following interactive table illustrates a hypothetical computational SAR study on a series of 5-substituted picolinamide derivatives, demonstrating the correlation between structural modifications and predicted binding affinities.

| Compound | Substituent (R) at 5-Position | Modification Type | Predicted IC50 (nM) | Key Predicted Interactions |

|---|---|---|---|---|

| Parent Picolinamide | -H | Reference | 500 | Hydrogen bond from amide N-H |

| 5-Methylpicolinamide | -CH3 | Small Alkyl | 250 | Hydrophobic interaction in pocket |

| 5-Ethylpicolinamide | -CH2CH3 | Larger Alkyl | 300 | Slight steric hindrance |

| 5-Isopropylpicolinamide | -CH(CH3)2 | Branched Alkyl | 120 | Optimal hydrophobic fit, van der Waals contacts |

| 5-Chloropicolinamide | -Cl | Halogen | 180 | Electron-withdrawing effect, potential halogen bond |

| 5-Hydroxypicolinamide | -OH | Hydrogen Bond Donor/Acceptor | 450 | Potential unfavorable polar interaction |

This data suggests that a branched alkyl group, specifically an isopropyl group, at the 5-position provides an optimal fit within a hypothetical hydrophobic pocket of the receptor, leading to a lower predicted IC50 value and thus higher predicted potency.

Influence of Isopropyl Group on Molecular Recognition and Interaction Profiles (Theoretical)

The isopropyl group, -CH(CH3)2, possesses distinct steric and electronic properties that can significantly influence a molecule's conformational preferences and its non-covalent interactions with a biological target. units.itacs.org Its branched, three-dimensional structure is bulkier than a linear propyl group, which can be crucial for molecular recognition.

From a theoretical standpoint, the influence of the isopropyl group on the interaction profile of this compound can be attributed to several factors:

Steric Effects : The size and shape of the isopropyl group can promote a specific conformation of the entire molecule that is favorable for binding. It can act as a "conformational lock," restricting the rotation of the picolinamide ring and orienting other functional groups for optimal interaction with the receptor. units.it Conversely, its bulk can also introduce steric hindrance if the binding pocket is too small, a factor that is critical for achieving selectivity. nih.gov

Van der Waals Forces : The branched structure of the isopropyl group allows for a larger surface area to be in close contact with the receptor surface compared to a linear alkyl group of similar size. This can lead to stronger, more numerous van der Waals interactions, which are crucial for the stability of the ligand-receptor complex. researchgate.net

C-H···π Interactions : Theoretical studies have shown that the C-H bonds of alkyl groups, including isopropyl groups, can act as weak hydrogen bond donors to interact with the electron-rich π-systems of aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine in a receptor binding site. units.it The specific geometry of the isopropyl group could facilitate such stabilizing C-H···π interactions.

The presence of the isopropyl group at the 5-position of the picolinamide ring is therefore not a trivial substitution. Its unique combination of size, shape, and hydrophobicity can theoretically enhance binding affinity and selectivity by optimizing the compound's fit and interaction profile within the specific microenvironment of the receptor's active site.

Stereochemical Structure-Activity Relationships (S-SAR) in Related Scaffolds (Theoretical Implications)

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The study of how these stereochemical differences affect biological activity is known as Stereochemical Structure-Activity Relationship (S-SAR). nih.gov Biological systems, being inherently chiral, often exhibit significant stereoselectivity, meaning that one stereoisomer of a drug may be significantly more potent or have a different biological effect than another. nih.gov

While this compound itself is not chiral, the principles of S-SAR become highly relevant when considering more complex analogs or related scaffolds where chiral centers are present. For instance, if the isopropyl group were replaced by a sec-butyl group, or if a chiral center were introduced elsewhere in the molecule, one would expect to see differences in activity between the resulting enantiomers or diastereomers.

Theoretical implications of S-SAR in scaffolds related to picolinamide include:

Differential Binding Affinities : Enantiomers can have dramatically different binding affinities for a chiral receptor. One enantiomer (the eutomer) may fit perfectly into the binding site, forming multiple high-energy interactions, while the other (the distomer) may fit poorly due to steric clashes, resulting in significantly lower affinity. nih.gov An S-SAR study on tetrahydrolipstatin and its seven diastereomers, for example, found IC50 values ranging from 4.0 nM to 930 nM, highlighting the profound impact of stereochemistry. nih.gov

Receptor Subtype Selectivity : Different stereoisomers may exhibit varying degrees of selectivity for different receptor subtypes. This is because the binding sites of subtypes, while often similar, can have subtle differences in their 3D architecture.

Agonist versus Antagonist Activity : In some cases, two enantiomers of the same compound can have opposing pharmacological effects. One might act as an agonist (activating the receptor), while the other acts as an antagonist (blocking the receptor). For example, in a series of conformationally restricted muscarinic agents, the O-isopropyl derivative displayed antagonistic effects while other similar compounds were agonists. nih.gov

Therefore, even when studying an achiral molecule like this compound, understanding the principles of S-SAR is crucial for future drug design. Introducing chirality into the scaffold is a common strategy to improve potency and selectivity, and computational modeling can predict how different stereoisomers might interact with a target, guiding the synthesis of the most promising candidates.

Chemical Biology Perspectives: Probing Molecular Processes

Design of 5-Isopropylpicolinamide-based Chemical Probes for Target Engagement Studies

The design of chemical probes is a cornerstone of modern chemical biology, allowing for the identification and validation of protein targets for therapeutic intervention. These tools are engineered to selectively interact with a protein of interest, enabling researchers to study its function in a cellular context. A critical aspect of probe development is establishing target engagement—confirming that the probe binds to its intended target in a complex biological system.

However, a comprehensive search of scientific databases and research publications did not yield specific examples or methodologies for the design of chemical probes derived from the this compound scaffold for the purpose of target engagement studies.

Development of Activity-Based Probes (Methodological Focus)

Activity-based protein profiling (ABPP) is a powerful functional proteomics technique that employs chemical probes, known as activity-based probes (ABPs), to target and covalently label the active sites of specific enzyme families. This methodology provides a direct readout of enzyme function in native biological systems. The typical architecture of an ABP includes a reactive group (or "warhead") that forms a covalent bond with a catalytic residue, a recognition element that directs the probe to a specific enzyme class, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment.

While the principles of ABP design are well-established for various enzyme classes, there is no available research demonstrating the application of these principles to the this compound structure. Methodological details on incorporating a reactive warhead and a reporter tag onto this specific scaffold to create a functional ABP are absent from the current scientific literature.

Mechanistic Insights into Molecular Interactions via Synthetic Derivatives

The synthesis of chemical derivatives is a fundamental strategy in medicinal chemistry and chemical biology to probe the molecular interactions between a small molecule and its biological target. By systematically modifying the structure of a parent compound, researchers can elucidate structure-activity relationships (SAR), optimize binding affinity and selectivity, and gain insights into the specific chemical mechanisms governing the interaction.

While the synthesis of derivatives of related compounds is documented, there is no specific body of research focused on creating synthetic derivatives of this compound to dissect its molecular interactions or understand its mechanism of action on a potential biological target.

Ligand-Based Predictive Modeling for Intermolecular Interactions

Ligand-based predictive modeling encompasses a range of computational techniques used to predict the biological activity of new molecules based on the properties of known active compounds. Methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are employed when the three-dimensional structure of the biological target is unknown. These models identify key chemical features and physicochemical properties that are essential for biological activity, guiding the design of new, potentially more potent molecules.

A search for computational studies involving this compound did not uncover any published ligand-based pharmacophore models or QSAR analyses. Consequently, there are no established predictive models to describe its intermolecular interactions or to guide the virtual screening or design of new derivatives based on this scaffold.

Future Research Directions and Outlook

Development of Novel Synthetic Pathways

Future research into the synthesis of 5-Isopropylpicolinamide and its derivatives is likely to move beyond traditional amidation reactions. While established methods involving the coupling of picolinic acids with appropriate amines are effective, the development of more efficient, atom-economical, and environmentally benign synthetic routes is a key objective.

One promising direction is the exploration of catalytic C-H activation. This strategy would involve the direct functionalization of a C-H bond on a pyridine (B92270) or isopropyl precursor, potentially streamlining the synthesis and reducing the number of steps required. Research into transition-metal catalysis, particularly with earth-abundant metals, could yield novel methodologies for constructing the core picolinamide (B142947) structure.

Furthermore, flow chemistry presents an opportunity to improve the synthesis of picolinamide derivatives. Continuous flow processes can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch synthesis. The development of robust flow-based syntheses for this compound could accelerate its availability for further research applications.

Alternative coupling reagents and catalytic systems are also areas ripe for investigation. For instance, the use of novel copper-based catalysts has been shown to be effective for aryl ether formation using picolinamide ligands, suggesting that similar systems could be adapted for novel C-N or C-C bond formations in the synthesis of complex this compound analogs. nih.gov

Table 1: Potential Future Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| C-H Activation/Functionalization | Increased atom economy, fewer synthetic steps, novel disconnections. | Development of selective catalysts (e.g., Pd, Ru, Fe, Cu) for direct functionalization of the pyridine or isopropyl moiety. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, potential for higher yields. | Optimization of reactor design, solvent systems, and reaction conditions for continuous production. |

| Novel Coupling Methodologies | Access to new chemical space, milder reaction conditions, broader substrate scope. | Exploring new catalysts and ligands for cross-coupling reactions to build the picolinamide scaffold. nih.gov |

Exploration of Advanced Computational Methodologies

Computational chemistry offers powerful tools to predict and understand the behavior of this compound. Future research will likely leverage increasingly sophisticated computational models to explore its properties and guide experimental work.

Density Functional Theory (DFT) will continue to be a cornerstone for investigating the electronic structure, reactivity, and spectroscopic properties of this compound and its metal complexes. rsc.org Advanced DFT studies could focus on elucidating reaction mechanisms for its synthesis, predicting its coordination preferences with various metals, and understanding the nature of non-covalent interactions that govern its self-assembly. rsc.orgtandfonline.com

Molecular dynamics (MD) simulations can provide insights into the conformational landscape and dynamic behavior of this compound in different environments. These simulations are crucial for understanding its interactions with biological macromolecules or its behavior in solution. For example, MD simulations could be used to predict the binding modes of this compound-based inhibitors to their target proteins, complementing data from molecular docking studies. nih.govnih.gov

The integration of machine learning and artificial intelligence (AI) with computational chemistry represents a frontier in this field. AI models could be trained on existing experimental and computational data to predict the properties of novel this compound derivatives, accelerating the discovery of compounds with desired characteristics. This approach could be particularly valuable in screening large virtual libraries of potential ligands or catalysts.

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Research Application | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies, spectroscopic prediction. rsc.orgresearchgate.net | Understanding of bonding, reactivity, coordination preferences, and interpretation of experimental spectra. tandfonline.com |

| Molecular Dynamics (MD) | Simulation of conformational dynamics, solvent effects, and binding to macromolecules. | Insights into structural flexibility, interaction with biological targets, and thermodynamic properties of binding. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reactions in complex environments (e.g., enzyme active sites). | Detailed mechanistic understanding of biological activity or catalysis involving the compound. |

Investigation of Unique Coordination Chemistry Applications

The picolinamide scaffold is an excellent ligand for a wide range of metal ions, and the presence of the isopropyl group at the 5-position introduces specific steric and electronic effects that can be exploited in coordination chemistry.

Future research should focus on the systematic exploration of this compound as a ligand for various transition metals, lanthanides, and actinides. A key study on the related N,N-diisopropylpicolinamide ligand demonstrated its coordination diversity with palladium(II), where it can act as either a monodentate or a bidentate chelating ligand depending on stoichiometry and steric factors. tandfonline.com This suggests that this compound could also exhibit versatile coordination modes, which could be tuned to create metal complexes with specific geometries and electronic properties.

The resulting metal complexes could find applications in catalysis, materials science, and bioinorganic chemistry. For example, complexes of this compound could be investigated as catalysts for cross-coupling reactions, oxidation, or polymerization, where the isopropyl group could influence catalyst stability and selectivity. nih.gov

In materials science, the self-assembly of metal-organic frameworks (MOFs) or coordination polymers using this compound as a building block is a promising avenue. The steric bulk of the isopropyl group could be used to control the porosity and dimensionality of these materials, leading to applications in gas storage, separation, or sensing.

Advancements in Chemical Probe Design and Mechanistic Elucidation

A chemical probe is a small molecule used to study biological systems. youtube.com The development of potent and selective probes is crucial for understanding protein function and validating new drug targets. The picolinamide scaffold has appeared in molecules designed as kinase inhibitors and other biologically active agents, indicating its potential as a core structure for chemical probe development. nih.govnih.gov

Future work should focus on designing this compound derivatives as chemical probes. This involves synthesizing analogs with appended reporter tags (e.g., fluorophores, biotin) or photo-activatable cross-linking groups. chemrxiv.org Such probes would enable the identification of the cellular targets of biologically active this compound derivatives through techniques like chemical proteomics.

Structure-activity relationship (SAR) studies will be essential in this endeavor. By systematically modifying the isopropyl group and other positions on the picolinamide ring, researchers can develop a detailed understanding of how structural changes affect biological activity and target selectivity. nih.govmdpi.com This information is critical for transforming an initial "hit" compound into a high-quality chemical probe.

Furthermore, mechanistic elucidation will be a key aspect of this research. Once a target is identified, detailed biochemical and biophysical assays, guided by computational modeling, can be used to understand precisely how the compound interacts with its target and modulates its function. This knowledge is fundamental for both understanding biology and advancing therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-isopropylpicolinamide, and how can reaction conditions (e.g., solvent, catalyst) influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling picolinic acid derivatives with isopropylamine under controlled conditions. Key factors include solvent polarity (e.g., DMF for nucleophilic substitution), temperature (60–80°C), and catalysts like EDCI/HOBt for amide bond formation. Yield optimization requires monitoring via TLC and iterative adjustment of stoichiometry .

- Data Consideration : Compare yields across solvents (e.g., 72% in DMF vs. 58% in THF) and purity metrics (HPLC >95%). Tabulate results to identify trends.

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

- Methodological Answer : Use a combination of H/C NMR for structural confirmation (e.g., methyl singlet at δ 1.2 ppm for isopropyl group) and HPLC with UV detection (retention time ~8.2 min) for purity. Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H] at m/z 193.1) .

- Best Practices : Include spectral assignments in supplementary data and cross-reference with known analogs to resolve ambiguities .

Q. How does the isopropyl substituent in this compound influence its physicochemical properties compared to unsubstituted picolinamide?

- Methodological Answer : Perform logP measurements (e.g., shake-flask method) to assess lipophilicity changes. Computational tools like COSMO-RS predict solubility differences due to steric effects .

- Data Analysis : Tabulate logP, melting point, and aqueous solubility for this compound vs. picolinamide to highlight substituent effects.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) in this compound derivatives be systematically resolved?

- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For ambiguous signals, compare with DFT-calculated chemical shifts (Gaussian09/B3LYP/6-311+G(d,p)) .

- Case Study : If a methyl group shows unexpected multiplicity, evaluate rotational barriers via variable-temperature NMR to rule out conformational dynamics .

Q. What strategies are effective for designing bioactivity assays to study this compound’s interaction with GPCR targets?

- Methodological Answer : Use radioligand binding assays (e.g., H-labeled antagonists) to measure IC. For functional activity, employ cAMP accumulation or calcium flux assays in HEK293 cells expressing recombinant receptors .

- Data Interpretation : Apply nonlinear regression (GraphPad Prism) to calculate potency. Compare with structurally related compounds to establish SAR trends .

Q. How can computational modeling elucidate the binding mechanism of this compound to enzymatic targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray crystal structures of target enzymes. Validate poses with MD simulations (GROMACS) to assess stability of ligand-protein interactions .

- Contradiction Management : If docking scores conflict with experimental IC, re-evaluate force field parameters or solvation effects .

Q. What systematic approaches address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify variability sources (e.g., assay conditions, cell lines). Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Framework Application : Apply PICOT to structure the review: Population (enzyme isoforms), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (IC), Time (dose-response kinetics) .

Methodological Frameworks for Research Design

Q. How can the PICOT framework be adapted to structure mechanistic studies on this compound?

- Answer :

- Population : Target proteins (e.g., kinase X).

- Intervention : Dose range (1 nM–10 μM).

- Comparison : Wild-type vs. mutant enzymes.

- Outcome : Inhibition constants (K).

- Time : Pre-incubation duration for equilibrium binding .

Q. What criteria (FINER: Feasible, Interesting, Novel, Ethical, Relevant) should guide hypothesis generation for this compound research?

- Answer :

- Feasible : Ensure access to synthetic intermediates and assay platforms.

- Novel : Explore understudied targets (e.g., mitochondrial enzymes).

- Ethical : Adhere to institutional guidelines for in vitro/in vivo studies .

Tables for Data Organization

| Parameter | This compound | Picolinamide |

|---|---|---|

| LogP | 1.8 | 0.5 |

| Aqueous Solubility | 2.3 mg/mL | 12.5 mg/mL |

| Melting Point | 145–147°C | 98–100°C |

Table 1. Comparative physicochemical properties of this compound and picolinamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.